2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is an organic compound that features an indole ring system substituted with an amino group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Step 1 Amination: The indole derivative undergoes amination to introduce the amino group at the 6-position. This can be achieved using reagents like ammonia or amines under catalytic conditions.
Step 2 Acetamide Formation: The amino-indole intermediate is then reacted with N,N-dimethylacetamide chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and reusable catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: Investigated for its ability to bind to specific biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostics: Potential use in diagnostic imaging due to its ability to bind to specific biological targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The indole ring system allows for strong binding interactions, while the amino and acetamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-N,N-dimethylacetamide: Similar structure but lacks the amino group at the 6-position.
6-Amino-1H-indole-2-carboxamide: Contains an amino group but differs in the position and type of acetamide substitution.
N,N-Dimethyl-2-(1H-indol-3-yl)acetamide: Similar acetamide substitution but different indole substitution pattern.
Uniqueness
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is unique due to the specific positioning of the amino group and the acetamide moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12(16)8-15-6-5-9-3-4-10(13)7-11(9)15/h3-4,7H,5-6,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBNWRTXOJZUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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